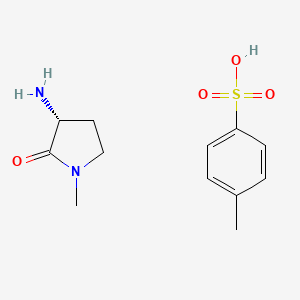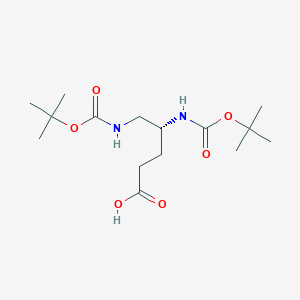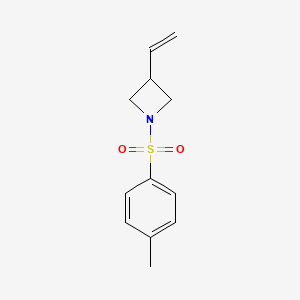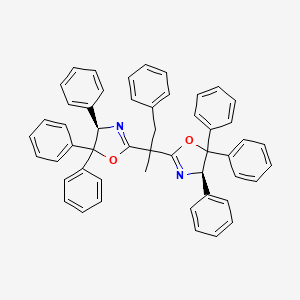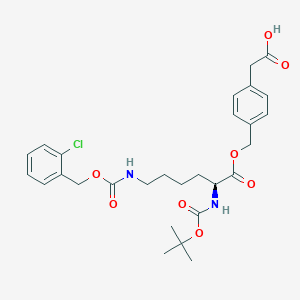
Fmoc-Dbz(o-Boc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Dbz(o-Boc)-OH is a compound used primarily in peptide synthesis. It is a derivative of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group for amino acids in solid-phase peptide synthesis. The compound also contains a benzyloxycarbonyl (Cbz) group and a tert-butoxycarbonyl (Boc) group, which are used to protect different functional groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Dbz(o-Boc)-OH typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. This is followed by the introduction of the Cbz and Boc groups to protect other functional groups. The reaction conditions often involve the use of bases like triethylamine and solvents such as dimethylformamide (DMF). The final product is usually purified using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. The compound is usually stored under refrigeration to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Dbz(o-Boc)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc, Cbz, and Boc groups under specific conditions.
Substitution Reactions: Introduction of new functional groups in place of the protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal, hydrogenation for Cbz removal, and acid (e.g., trifluoroacetic acid) for Boc removal.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Coupling: Carbodiimides like EDC or DCC, often in the presence of HOBt or HOAt to enhance coupling efficiency.
Major Products
The major products formed from these reactions are typically peptides with specific sequences, where the this compound serves as a building block.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-Dbz(o-Boc)-OH is used extensively in the synthesis of peptides and proteins. It allows for the stepwise construction of peptide chains with high precision.
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme functions, and cellular signaling pathways.
Medicine
In medicine, peptides synthesized using this compound are explored for therapeutic applications, including as potential drugs for various diseases.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of Fmoc-Dbz(o-Boc)-OH involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group is removed under basic conditions, exposing the amino group for subsequent reactions. The Cbz and Boc groups protect other functional groups until they are selectively removed under specific conditions, allowing for the controlled synthesis of peptides.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Dbz-OH: Lacks the Boc group, making it less versatile for protecting multiple functional groups.
Fmoc-Gly-OH: A simpler compound used for protecting glycine residues.
Boc-Dbz-OH: Uses the Boc group for protection but lacks the Fmoc group.
Uniqueness
Fmoc-Dbz(o-Boc)-OH is unique due to its combination of Fmoc, Cbz, and Boc groups, allowing for the protection of multiple functional groups simultaneously. This makes it highly versatile and useful in complex peptide synthesis.
Propiedades
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c1-27(2,3)35-26(33)28-22-13-12-16(24(30)31)14-23(22)29-25(32)34-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-14,21H,15H2,1-3H3,(H,28,33)(H,29,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQYPLBJEKXEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium](/img/structure/B6289733.png)
![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B6289734.png)
![6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6289740.png)
![benzonitrile;chloronickel;cyclopentane;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B6289742.png)


![[1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride](/img/structure/B6289766.png)
